molecular formula C14H15N3O3 B11321127 N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11321127
M. Wt: 273.29 g/mol
InChI Key: IYXYCKDCKGDNFT-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a complex organic compound that features a unique structure combining a cyclopropyl group, a benzimidazole moiety, and a dioxino ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the dioxino ring and the cyclopropyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Its properties might make it useful in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide include other benzimidazole derivatives and compounds featuring dioxino rings. Examples include:

  • 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
  • 2-(Cyclopropylamino)benzimidazole

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-cyclopropyl-2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C14H15N3O3/c18-14(16-9-1-2-9)7-17-8-15-10-5-12-13(6-11(10)17)20-4-3-19-12/h5-6,8-9H,1-4,7H2,(H,16,18)

InChI Key

IYXYCKDCKGDNFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C=NC3=CC4=C(C=C32)OCCO4

Origin of Product

United States

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